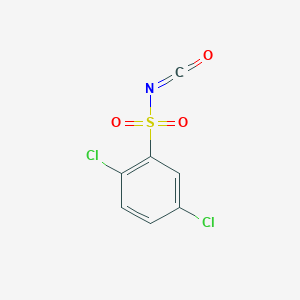
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane: is a versatile organosilicon compound with the molecular formula C_7H_19BrSi_2 . This compound is characterized by the presence of bromomethyl and trimethylsilyl groups attached to a silicon atom. It is widely used in organic synthesis and various industrial applications due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of dimethyl-(trimethylsilyl)methylsilane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Grignard Reaction: Another approach involves the reaction of trimethylsilylmethylmagnesium chloride with bromomethylsilane. This reaction is usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of bromomethyl-dimethyl-(trimethylsilyl)methylsilane often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: Bromomethyl-dimethyl-(trimethylsilyl)methylsilane undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH_4) to produce the corresponding silane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of the corresponding silane.
科学的研究の応用
Chemistry:
Organic Synthesis: Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is used as a building block in the synthesis of complex organic molecules
Polymerization: The compound is used in the synthesis of organosilicon polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biology and Medicine:
Drug Development: this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates
Industry:
Material Science: The compound is used in the production of silicon-based materials with enhanced thermal and chemical stability. These materials find applications in electronics, aerospace, and automotive industries.
作用機序
Mechanism: The reactivity of bromomethyl-dimethyl-(trimethylsilyl)methylsilane is primarily governed by the presence of the bromomethyl group, which acts as a leaving group in substitution reactions. The trimethylsilyl group provides steric protection and enhances the stability of the compound. In oxidation reactions, the silicon atom can form stable silanol or siloxane bonds, while in reduction reactions, the bromine atom is replaced by hydrogen.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, leading to the formation of new carbon-silicon bonds.
Oxidation: The silicon atom undergoes oxidation to form silanol or siloxane bonds.
Reduction: The bromine atom is reduced to hydrogen, forming the corresponding silane.
類似化合物との比較
Bromotrimethylsilane: Similar in structure but lacks the dimethylsilyl group. It is used in similar substitution and reduction reactions.
Chloromethyl-dimethyl-(trimethylsilyl)methylsilane: Similar but with a chlorine atom instead of bromine. It undergoes similar substitution reactions but with different reactivity.
Iodomethyl-dimethyl-(trimethylsilyl)methylsilane: Similar but with an iodine atom. It is more reactive in substitution reactions due to the better leaving group ability of iodine.
Uniqueness: Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is unique due to the presence of both bromomethyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and industrial applications.
特性
IUPAC Name |
bromomethyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19BrSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKPWBWQGGKQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19BrSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)








